N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide
Description
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 4-fluorophenyl group at position 2 and a 2-methoxybenzamide moiety at position 2. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the 2-methoxybenzamide substituent introduces hydrogen-bonding capabilities and electronic effects critical for target binding .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-26-17-5-3-2-4-14(17)19(24)21-18-15-10-27(25)11-16(15)22-23(18)13-8-6-12(20)7-9-13/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMWNPZQIUNUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide typically involves multiple steps, including the formation of the thieno[3,4-c]pyrazole core, the introduction of the fluorophenyl group, and the attachment of the methoxybenzamide moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds with varying properties.
Scientific Research Applications
N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with five analogs sharing the thieno[3,4-c]pyrazol core but differing in substituents. Key differences in molecular properties and substituent effects are highlighted.
Table 1: Structural and Physicochemical Comparison
*Values inferred from positional isomer (4-methoxy analog in ).
Key Observations:
The furan analog (359.4 g/mol) is the lightest, with a planar heterocycle that may enhance π-π stacking interactions .
Electronic and Steric Effects :
- The 2-methoxybenzamide group in the target compound provides ortho-substitution, which may sterically hinder interactions compared to the 4-methoxybenzamide isomer (). The para-methoxy group in the latter allows for unhindered hydrogen bonding but alters electron density distribution .
Hydrogen-Bonding Capacity :
- The target compound and its 4-methoxy analog share the highest hydrogen-bond acceptor count (6), suggesting stronger polar interactions with biological targets compared to analogs with 5 acceptors (e.g., adamantane, cyclohexane derivatives) .
Halogen vs. Methoxy Substitution :
- Replacing the 4-fluorophenyl group with 4-methoxyphenyl () eliminates fluorine’s electronegative effects but introduces a methoxy group capable of hydrogen bonding. This substitution may shift target specificity .
Implications for Drug Design
- Adamantane and Cyclohexane Derivatives : Ideal for optimizing lipophilicity and blood-brain barrier penetration but may face synthetic challenges due to steric bulk .
- Positional Isomers (2- vs. 4-Methoxy) : The methoxy position significantly impacts electronic and steric profiles, necessitating empirical testing for target engagement .
Q & A
Basic Research Questions
Q. What multi-step synthetic strategies are employed to synthesize this compound, and how are critical intermediates characterized?
- Methodological Answer : Synthesis typically involves sequential reactions starting with cyclization of thieno[3,4-c]pyrazole precursors, followed by functionalization of the 4-fluorophenyl and 2-methoxybenzamide groups. Key steps include:
- Cyclization : Use of reflux conditions in polar aprotic solvents (e.g., DMF) with catalysts like piperidine .
- Amide Coupling : Activation of carboxylic acid groups using EDCI/HOBt in dichloromethane .
- Intermediate Characterization : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for purity assessment; NMR (¹H/¹³C) and mass spectrometry (MS) for structural confirmation .
Q. Which spectroscopic and chromatographic methods are most effective for ensuring purity and structural integrity?
- Methodological Answer :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water) .
- Structural Confirmation :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and carbonyl resonances (δ ~165–170 ppm) .
- High-Resolution MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action against enzymatic targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates or radiometric assays (e.g., [³²P]-ATP) to measure inhibition of kinases or proteases. Compare IC₅₀ values with known inhibitors .
- Cellular Target Identification : Employ pull-down assays with biotinylated analogs or proteomics (e.g., SILAC) to identify binding partners .
- Structural Insights : Co-crystallization with target enzymes and analysis via X-ray diffraction (see FAQ 6) .
Q. What strategies resolve discrepancies in bioactivity data across in vitro models?
- Methodological Answer :
- Assay Optimization : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) to minimize variability .
- Data Normalization : Use internal controls (e.g., staurosporine for cytotoxicity) and statistical tools (e.g., Grubbs’ test for outliers) .
- Mechanistic Profiling : Compare dose-response curves across assays (e.g., apoptosis vs. proliferation) to identify context-dependent effects .
Q. What computational approaches predict binding interactions and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., kinase ATP-binding pockets) .
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and electronic parameters (Hammett σ) using datasets from analogs .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and ligand-protein hydrogen bonding .
Q. How can X-ray crystallography using SHELX software determine the compound’s 3D structure?
- Methodological Answer :
- Crystallization : Optimize conditions (e.g., vapor diffusion with PEG 4000) to obtain single crystals .
- Data Collection : Use synchrotron radiation (λ = 0.9 Å) for high-resolution datasets .
- Refinement : SHELXL for iterative model building, with R-factor convergence <0.05. Analyze hydrogen-bonding networks (e.g., N–H···O interactions) .
Q. What are optimal reaction conditions for maximizing yield in the final cyclization step?
- Methodological Answer :
- Solvent : Toluene under reflux (110°C) for 12 hours .
- Catalyst : 10 mol% CuI for Ullmann-type couplings .
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate ≥95% pure product .
Q. How do structural modifications influence biological activity?
- Methodological Answer :
- SAR Table :
| Substituent Modification | Bioactivity Trend (IC₅₀) | Reference |
|---|---|---|
| 4-Fluorophenyl → 3-Chlorophenyl | 2-fold ↓ in kinase inhibition | |
| 2-Methoxy → 2-Ethoxy | Improved solubility; similar potency | |
| Thieno[3,4-c]pyrazole → Pyridine | Loss of anti-cancer activity |
- Key Insight : Electron-withdrawing groups (e.g., -F) enhance target affinity, while bulkier substituents reduce cell permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
